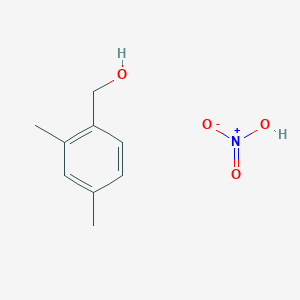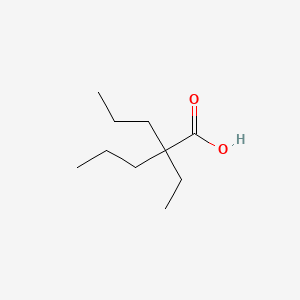
4,4-Dimethyl-2-phenyl-1lambda~4~,2,5-thiadiazolidine-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethyl-2-phenyl-1lambda~4~,2,5-thiadiazolidine-1,3-dione is a heterocyclic compound that belongs to the class of thiadiazolidines This compound is characterized by a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-2-phenyl-1lambda~4~,2,5-thiadiazolidine-1,3-dione typically involves the reaction of 2-phenyl-1,3-thiazolidine-4-one with dimethylamine and sulfur. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-2-phenyl-1lambda~4~,2,5-thiadiazolidine-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thiadiazolidines.
Scientific Research Applications
4,4-Dimethyl-2-phenyl-1lambda~4~,2,5-thiadiazolidine-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of leukemia
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-2-phenyl-1lambda~4~,2,5-thiadiazolidine-1,3-dione involves its interaction with cellular components. It has been shown to induce cell death in leukemia cells by causing rapid loss of membrane integrity, depletion of free thiols, and inhibition of key signaling pathways such as protein kinase C and FMS-like tyrosine kinase 3 . These effects lead to the selective targeting of malignant cells while sparing normal cells.
Comparison with Similar Compounds
Similar Compounds
4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione: Known for its antileukemic activity.
2,4-Dibutyl-1,2,4-thiadiazolidine-3,5-dione:
Uniqueness
4,4-Dimethyl-2-phenyl-1lambda~4~,2,5-thiadiazolidine-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its ability to selectively target leukemia cells without affecting normal cells makes it a promising candidate for therapeutic development.
Properties
CAS No. |
61938-33-8 |
|---|---|
Molecular Formula |
C10H12N2O2S |
Molecular Weight |
224.28 g/mol |
IUPAC Name |
4,4-dimethyl-1-oxo-2-phenyl-1,2,5-thiadiazolidin-3-one |
InChI |
InChI=1S/C10H12N2O2S/c1-10(2)9(13)12(15(14)11-10)8-6-4-3-5-7-8/h3-7,11H,1-2H3 |
InChI Key |
PRGVFBOZPKPFMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(S(=O)N1)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(E)-N-[4-(Difluoromethanesulfonyl)phenyl]-1-phenylmethanimine](/img/structure/B14547537.png)

![4-[(1,2,3-Trimethyl-1H-indol-6-yl)amino]pent-3-en-2-one](/img/structure/B14547550.png)


arsanium perchlorate](/img/structure/B14547565.png)
![N-Cyclohexyl-3-[4-(4-methylphenyl)piperazin-1-yl]propanamide](/img/structure/B14547567.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]phenyl 4-methylbenzoate](/img/structure/B14547573.png)

